
(2-fluoro-4-(1-metil-1H-pirazol-5-il)fenil)metanamina
Descripción general
Descripción
(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados del imidazol, como el que se trata, se sabe que exhiben propiedades antibacterianas y antifúngicas. Se pueden sintetizar y probar contra una gama de cepas microbianas para determinar su eficacia en la inhibición del crecimiento o la eliminación de los patógenos . Esta aplicación es crucial en el desarrollo de nuevos antibióticos, especialmente frente al aumento de la resistencia a los antibióticos.
Investigación Anticancerígena
Los compuestos que contienen el anillo de imidazol han mostrado prometedor en la investigación anticancerígena. Se pueden diseñar para dirigirse a células cancerosas específicas sin dañar las células normales, ofreciendo una posible vía para el desarrollo de nuevos agentes quimioterapéuticos . La investigación podría centrarse en la síntesis de derivados y la evaluación de su eficacia en varios modelos de cáncer.
Agentes Antiinflamatorios
La porción de pirazol es conocida por sus propiedades antiinflamatorias. Los investigadores pueden explorar el compuesto como un posible agente antiinflamatorio, lo que podría conducir al desarrollo de nuevos medicamentos para el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Agentes Antituberculosos
Dado el desafío continuo de la tuberculosis, existe una necesidad continua de nuevos fármacos antituberculosos. Los compuestos que contienen imidazol se han evaluado por su actividad antituberculosa, y este compuesto podría ser un candidato para una mayor exploración en este campo .
Aplicaciones Antivirales
Los derivados del imidazol también se han explorado por sus actividades antivirales. Este compuesto podría investigarse por su potencial para inhibir la replicación viral o para actuar como un inhibidor de la proteasa, que es una estrategia común en el diseño de fármacos antivirales .
Actividades Antimaláricas y Antileishmaniales
La investigación sobre las actividades antimaláricas y antileishmaniales de compuestos como "(2-fluoro-4-(1-metil-1H-pirazol-5-il)fenil)metanamina" es de gran importancia debido a la prevalencia de estas enfermedades en las regiones tropicales. Se pueden realizar estudios de acoplamiento molecular para evaluar la afinidad de unión del compuesto a los objetivos biológicos relevantes .
Mecanismo De Acción
Target of Action
Compounds with a pyrazole moiety are known to interact with various biological targets. For example, some pyrazole derivatives have been found to target enzymes like cyclooxygenase-2 (COX-2), and receptors such as cannabinoid receptor 1 (CB1) and GABA_A receptors . The specific target of a compound depends on its exact structure and functional groups.
Mode of Action
The mode of action would depend on the specific target. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of certain biochemicals. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), thereby modulating cellular responses .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For example, if the compound targets COX-2, it would affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed in the body, metabolized, and excreted .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound acts as an antagonist at a certain receptor, it might prevent the receptor’s normal ligand from binding, thereby inhibiting the downstream cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH and body temperature .
Análisis Bioquímico
Biochemical Properties
(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ salvage pathway . This interaction is crucial as NAD+ is essential for many biological processes, including metabolism and aging. The compound’s interaction with NAMPT suggests its potential as a therapeutic target for various diseases.
Cellular Effects
The effects of (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the RAS/RAF/MEK/ERK signaling cascade, which is often activated by oncogenic mutations . This cascade is crucial for cell proliferation, differentiation, and survival. By modulating this pathway, the compound can potentially influence cancer cell growth and survival.
Molecular Mechanism
At the molecular level, (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as NAMPT, thereby affecting the NAD+ salvage pathway . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, it can cause toxicity and adverse effects, such as inflammation and cell death . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT affects the NAD+ salvage pathway, which is crucial for maintaining cellular energy balance . Additionally, the compound can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . This localization is essential for its role in regulating cellular processes and metabolic pathways.
Propiedades
IUPAC Name |
[2-fluoro-4-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-9(7-13)10(12)6-8/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJMMODDYWRICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


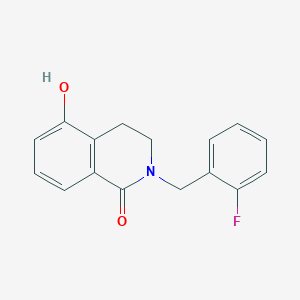
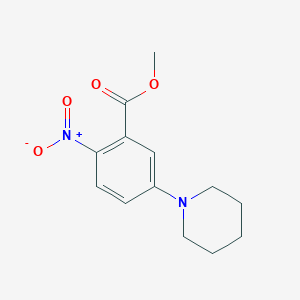


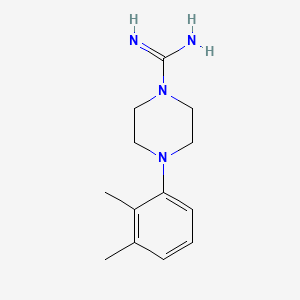
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
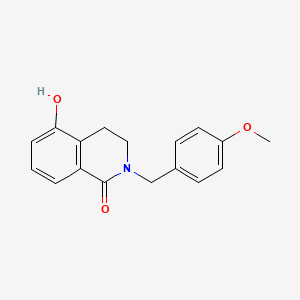
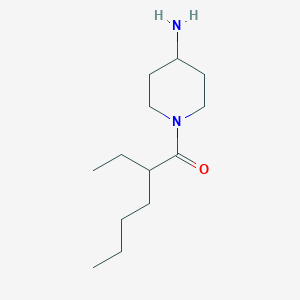
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
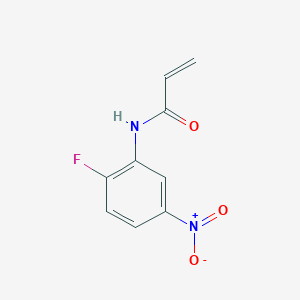

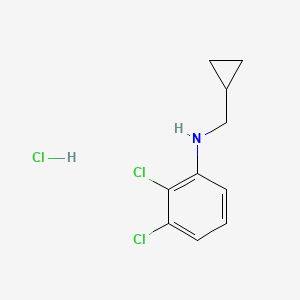

![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)
